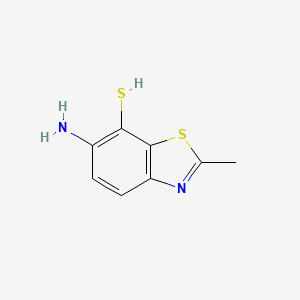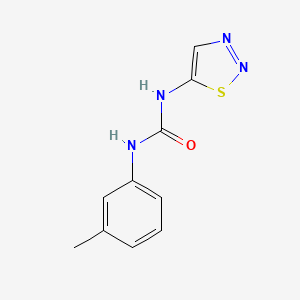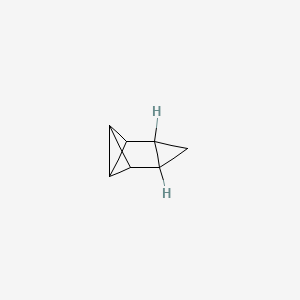
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane is a unique organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is characterized by its complex structure, which includes multiple ring systems
Vorbereitungsmethoden
The synthesis of Tetracyclo(4.1.0.0(2,4).0(3,5))heptane typically involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane has several scientific research applications, including:
Chemistry: It is used as a model compound to study ring strain and stability in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism by which Tetracyclo(4.1.0.0(2,4).0(3,5))heptane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane can be compared with other similar compounds, such as:
Tetracyclo(3.2.0.0(2,7).0(4,6))heptane: This compound has a different ring structure and exhibits distinct chemical properties.
Quadricyclane: Another polycyclic compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring system and the resulting chemical behavior, which distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
50861-26-2 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
tetracyclo[4.1.0.02,4.03,5]heptane |
InChI |
InChI=1S/C7H8/c1-2-3(1)5-6-4(2)7(5)6/h2-7H,1H2 |
InChI-Schlüssel |
QBLIOMUVZBDTLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C4C2C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)
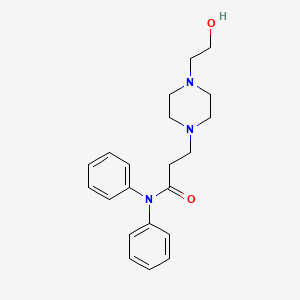
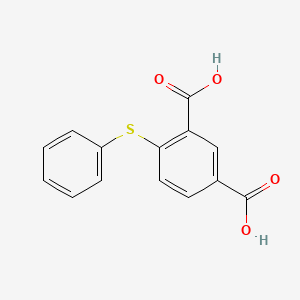
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
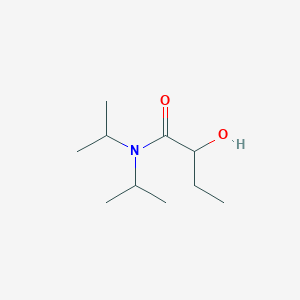
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
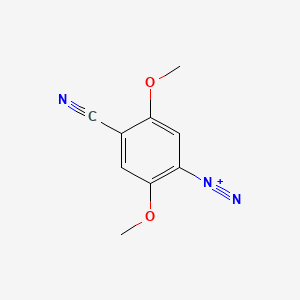
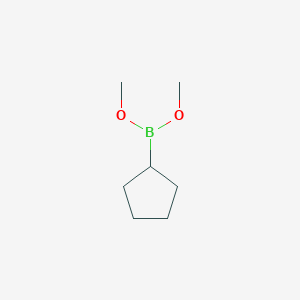
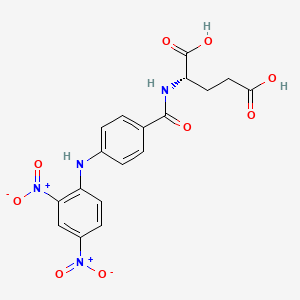
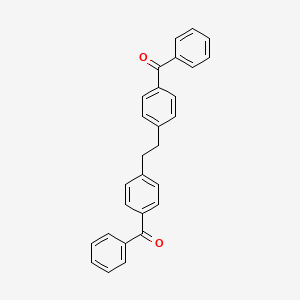
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
